molecular formula C7H12F2O B13322808 (1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol

(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol

Cat. No.: B13322808
M. Wt: 150.17 g/mol
InChI Key: NFNMYRCMBBFIJP-PHDIDXHHSA-N
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Description

(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a difluoromethyl (-CF₂H) substituent at the 2-position. The stereochemistry (1R,2R) is critical for its physicochemical and biological properties, as the spatial arrangement of substituents influences molecular interactions, solubility, and metabolic stability. Fluorine substitution, as highlighted in , enhances bioavailability and metabolic stability by reducing basicity and increasing electronegativity, making this compound of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

(1R,2R)-2-(difluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H12F2O/c8-7(9)5-3-1-2-4-6(5)10/h5-7,10H,1-4H2/t5-,6-/m1/s1

InChI Key

NFNMYRCMBBFIJP-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(F)F)O

Canonical SMILES

C1CCC(C(C1)C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the diastereoselective addition of difluoromethyl-containing reagents to cyclohexanone derivatives. This reaction typically requires the use of strong bases and specific catalysts to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce various alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The difluoromethyl group distinguishes the target compound from analogs with trifluoromethyl (-CF₃), methylthio (-SCH₃), or aminoalkyl substituents. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name Substituent Molecular Weight (g/mol) logP Key Properties
(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol -CF₂H ~162.16* ~1.5* High electronegativity, moderate lipophilicity, metabolic stability
cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol () -CF₃, -N(CH₂Ph)₂ 357.39 3.2 Higher lipophilicity (logP), steric bulk from dibenzylamino group
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol () -N(CH₃)CH₂Ph 219.32 1.96 Enhanced hydrogen bonding (PSA=18.1 Ų), moderate bioavailability
(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-ol () -SCH₃ 146.25 1.24 Sulfur introduces polarizability, potential for redox reactivity

*Estimated based on molecular formula (C₇H₁₂F₂O).

  • Fluorine Impact : The difluoromethyl group balances electronegativity and lipophilicity better than -CF₃, which increases logP significantly (Table 1). This may improve membrane permeability compared to highly lipophilic trifluoromethyl analogs .
  • Amino vs. Methylthio groups () contribute to lower molecular weight but may introduce metabolic instability due to sulfur oxidation.

Stereochemical and Pharmacological Relevance

The (1R,2R) configuration is shared with bioactive compounds like tramadol derivatives (), where stereochemistry dictates opioid receptor binding. For example:

  • Tramadol Metabolite (): (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol acts as a µ-opioid receptor agonist. The dimethylaminomethyl and methoxyphenyl groups are critical for activity, whereas the difluoromethyl group in the target compound may alter receptor affinity or metabolic pathways.

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